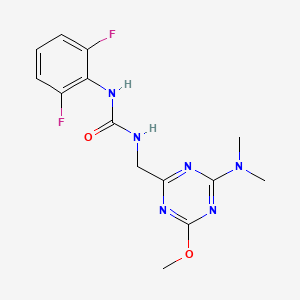

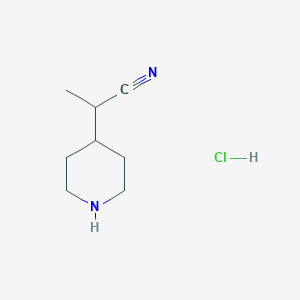

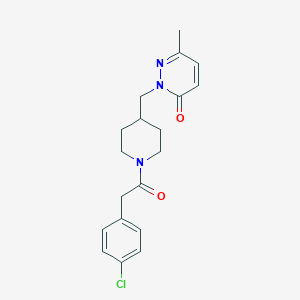

![molecular formula C11H17LiN2O2S B2586983 Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2126177-30-6](/img/structure/B2586983.png)

Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate” is a complex organic compound that contains a lithium ion, an ethyl(2-methylpropyl)amino group, and a 1,3-thiazol-4-yl acetate group . The exact properties and uses of this compound would depend on its specific structure and the way these groups are arranged.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The lithium ion would likely be associated with the acetate group, while the ethyl(2-methylpropyl)amino group and the 1,3-thiazol-4-yl group would form the organic part of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. It could potentially participate in various types of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure .Applications De Recherche Scientifique

Lithium Ion Solvation and Ionic Liquids

Research into the solvation structure of lithium ions in room-temperature ionic liquids has been a subject of interest. For example, Umebayashi et al. (2007) conducted a study on lithium ion solvation in ionic liquids involving bis(trifluoromethanesulfonyl) imide anion, revealing insights into the coordination of lithium ions through Raman spectroscopy and DFT calculations Umebayashi et al., 2007. Additionally, Umebayashi et al. (2011) explored the liquid structure and Li+ ion solvation in bis(trifluoromethanesulfonyl)amide based ionic liquids, contributing to understanding the solvation structure through high-energy X-ray diffraction and MD simulations Umebayashi et al., 2011.

Lithium Iron Oxide Nanoparticles and Batteries

Krummacher et al. (2015) reported on the ionic liquid-assisted solid-state synthesis of lithium iron oxide nanoparticles for rechargeable lithium-ion batteries. Their work demonstrates a simple method to control the surface and morphology of lithium iron oxide (LFO) particles, which are critical for the performance of lithium-ion batteries Krummacher et al., 2015.

Solubility, Conductivity, and Viscosity of Lithium Salts

Rosol et al. (2009) studied the solubility, ionic conductivity, and viscosity of lithium salts in room temperature ionic liquids, highlighting the importance of selecting appropriate ionic liquids to achieve optimal electrolyte properties for lithium batteries Rosol et al., 2009.

Electrocodeposition of Lithium and Copper

Yan et al. (2012) investigated the electrocodeposition of lithium and copper from a room-temperature ionic liquid, presenting a novel approach to obtaining Li-Cu alloy coatings. Their findings have implications for the development of advanced materials with controlled properties Yan et al., 2012.

Anion Coordination Interactions

McOwen et al. (2014) delved into anion coordination interactions in solvates with lithium salts, providing insights into how DCTA– and TDI– anions coordinate Li+ cations. This research is crucial for understanding the behavior of lithium battery electrolytes and improving their performance McOwen et al., 2014.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

lithium;2-[2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S.Li/c1-4-13(6-8(2)3)11-12-9(7-16-11)5-10(14)15;/h7-8H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBDKJMBJDZINM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN(CC(C)C)C1=NC(=CS1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17LiN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

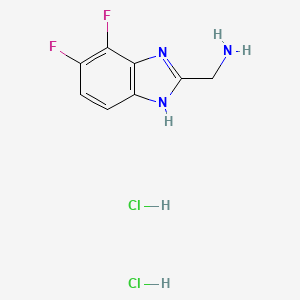

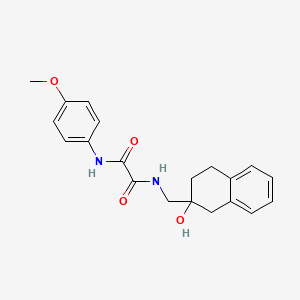

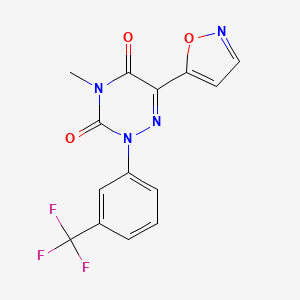

![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)

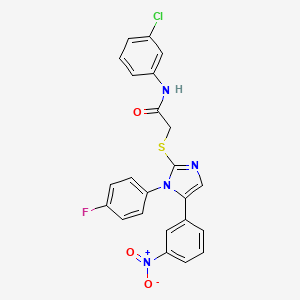

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)